1'-(3-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BMS-986177, is a small molecule drug that has shown potential in the treatment of various neurological disorders. It belongs to the class of drugs known as piperidine carboxamides and has been developed by Bristol-Myers Squibb.
Mecanismo De Acción
BMS-986177 exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is primarily located in the central nervous system. By doing so, it inhibits the release of various neurotransmitters, including dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of cognitive function, mood, and behavior.
Biochemical and Physiological Effects:
Studies have shown that BMS-986177 can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anxiolytic and antidepressant effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMS-986177 is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of BMS-986177. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), as the histamine H3 receptor has been implicated in the regulation of attention and arousal. Another potential direction is the development of prodrugs or analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the long-term safety and efficacy of BMS-986177 in humans.
Métodos De Síntesis
The synthesis of BMS-986177 involves several steps, including the reaction of 3-cyanobenzylamine with 2-methoxyethylamine to form the intermediate compound, which is then further reacted with 1,4-dibromobutane to yield the final product.
Aplicaciones Científicas De Investigación
BMS-986177 has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the brain.
Propiedades
IUPAC Name |
1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-28-13-9-24-22(27)20-6-3-10-26(17-20)21-7-11-25(12-8-21)16-19-5-2-4-18(14-19)15-23/h2,4-5,14,20-21H,3,6-13,16-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMKGTZIDSOQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.